Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid
Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active alkaloids and functional organic materials.[1][2] Derivatives of this core, such as 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, are of significant interest as intermediates for synthesizing more complex molecules with potential therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[3] This guide provides a comprehensive overview of the predominant synthetic strategy for this target molecule, focusing on the venerable yet highly effective Fischer indole synthesis. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and contextualize the synthesis with a discussion of critical process parameters and alternative methodologies.
The Strategic Approach: Why the Fischer Indole Synthesis Dominates
While modern organic chemistry offers a vast arsenal of reactions for heterocycle synthesis, including palladium-catalyzed methods like the Buchwald-Hartwig amination, the Fischer indole synthesis remains the most direct and atom-economical route for constructing the tetrahydrocarbazole core from simple, commercially available precursors.[4][5][6][7] Its enduring prevalence for this class of compounds is rooted in its operational simplicity and the direct conversion of a phenylhydrazine and a ketone into the desired bicyclic system.
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid via this method logically breaks down into two primary stages:
-
Preparation of the Key Hydrazine Intermediate: Synthesis of 4-hydrazinobenzoic acid.
-
Cyclization to the Carbazole Core: The acid-catalyzed reaction of 4-hydrazinobenzoic acid with cyclohexanone.
Below is a workflow diagram illustrating this overarching strategy.
Caption: Overall synthetic workflow from starting materials to the final product.
Synthesis of the Key Precursor: 4-Hydrazinobenzoic Acid
The carboxylic acid functionality on the target molecule originates from the hydrazine component. 4-Hydrazinobenzoic acid is a stable, crystalline solid that is typically prepared from 4-aminobenzoic acid in a two-step, one-pot sequence.[8][9]
-
Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C) to form an intermediate diazonium salt. The low temperature is critical to prevent the decomposition of the highly reactive diazonium species.
-
Reduction: The diazonium salt is then reduced in situ to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or sodium bisulfite.[9][10]
The dual functionality of 4-hydrazinobenzoic acid, featuring a nucleophilic hydrazine group and a versatile carboxylic acid group, makes it an invaluable building block in medicinal chemistry.[8]
The Core Reaction: Mechanistic Insights into the Fischer Indole Synthesis
The Fischer indole synthesis transforms a phenylhydrazone into an indole under acidic conditions.[11] In our case, the phenylhydrazone is formed in situ from 4-hydrazinobenzoic acid and cyclohexanone.
The accepted mechanism proceeds as follows:[11][12]
-
Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to yield the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: Catalyzed by acid, the enamine undergoes a concerted pericyclic rearrangement. This is the heart of the Fischer synthesis, where a new C-C bond is formed between the aromatic ring and the cyclohexyl moiety, while the weak N-N bond is cleaved.
-
Rearomatization and Cyclization: The intermediate dienone-imine rearomatizes. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered aminal ring.
-
Elimination of Ammonia: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring system and yielding the final tetrahydrocarbazole product.
The choice of acid catalyst is pivotal; both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid, glacial acetic acid) and Lewis acids (ZnCl₂, BF₃·OEt₂) are effective.[5][11] For many tetrahydrocarbazole syntheses, glacial acetic acid serves as both the catalyst and the solvent, offering a convenient and moderately acidic medium that promotes all steps of the reaction cascade.[1][13]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Diazotization: Cool the stirred suspension to 0–5 °C in an ice-salt bath. Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and add it dropwise to the suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Reduction: In a separate 1 L beaker, prepare a solution of 26.0 g (0.25 mol) of sodium sulfite in 200 mL of water. Cool this solution to 0 °C. Add the cold diazonium salt solution portion-wise to the stirred sulfite solution. The temperature may rise; maintain it below 20 °C using an ice bath.
-
Hydrolysis & Isolation: After the addition is complete, heat the reaction mixture to 70–80 °C for 1 hour. Cool the mixture to room temperature and then acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Purification: Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-hydrazinobenzoic acid hydrochloride as a solid.
Protocol 2: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9.43 g (0.05 mol) of 4-hydrazinobenzoic acid hydrochloride and 5.4 g (0.055 mol) of cyclohexanone.
-
Reaction: Add 100 mL of glacial acetic acid to the flask. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with continuous stirring. A solid precipitate will form.
-
Isolation: Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to afford pure 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid as a crystalline solid.[1][12]
Data Summary
The Fischer indole synthesis is robust and generally provides good to excellent yields for tetrahydrocarbazole derivatives. The table below summarizes typical conditions and outcomes.
| Reactants | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phenylhydrazine + Cyclohexanone | Glacial Acetic Acid | Reflux | 0.5 - 1 | ~50% | [13] |
| Phenylhydrazine HCl + Cyclohexanone | [bmim(BF4)] / MeOH | Reflux | 1 | 95% | [14] |
| Substituted Phenylhydrazines + Cyclohexanones | Glacial Acetic Acid | Reflux | 2 - 5 | 35-69% | [2] |
Yields are highly dependent on the specific substrates and reaction scale.
Conclusion and Future Perspectives
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid is most reliably achieved through the classic Fischer indole synthesis, a testament to the reaction's power and efficiency. By starting with 4-aminobenzoic acid and cyclohexanone, the target molecule can be prepared in a straightforward, two-stage process with high yields. While modern cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling offer unparalleled versatility for creating highly functionalized carbazole derivatives, the Fischer synthesis remains the go-to method for this fundamental scaffold.[15][16] For drug development professionals and researchers, mastering this protocol provides reliable access to a key intermediate for the exploration of novel chemical entities based on the privileged tetrahydrocarbazole core.
References
- The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar.
- Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Synfacts.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Science Publishing.
- Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com.
- Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. Request PDF.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate.
- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination. Benchchem.
- 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH.
- The Fischer Reaction of Cyclohexanone Mesitylhydrazone. Evidence of a 1,4-Methyl Migration. Journal of the American Chemical Society.
- The Fischer Indole Synthesis. SciSpace.
- 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Smolecule.
- Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications.
- Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis.
- 4-Hydrazinobenzoic acid 97 619-67-0. Sigma-Aldrich.
- 2,3,4,9-Tetrahydro-1H-carbazole. PMC - NIH.
- Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society.
- Method for preparing p-carboxyl phenylhydrazine. Google Patents.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Fischer Indole Synthesis. ResearchGate.
- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH.
- 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid. CymitQuimica.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate.
- 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid. BLDpharm.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Sources
- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Buy 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | 42497-46-1 [smolecule.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. acgpubs.org [acgpubs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
